1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C18H20O3S. It is a unique chemical entity that features both methoxy and thioether functional groups, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylthiophenol in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Analyse Chemischer Reaktionen
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The compound’s methoxy and thioether groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone: This compound has a similar structure but features an anilino group instead of a thioether group.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone: This compound has a hydroxy group in place of the thioether group, leading to different chemical properties and reactivity.
The uniqueness of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- lies in its combination of methoxy and thioether groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
169210-71-3 |
---|---|
Molekularformel |
C18H20O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C18H20O3S/c1-12-5-8-15(9-6-12)22-13(2)18(19)14-7-10-16(20-3)17(11-14)21-4/h5-11,13H,1-4H3 |
InChI-Schlüssel |
QRPVFMGEVIXSRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.